(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-7-[(2-methylpropan-2-yl)oxy]-6-[(2-methylpropan-2-yl)oxycarbonyl]-7-oxoheptanoic acid
Description
This compound is a highly specialized amino acid derivative featuring multiple protective and functional groups critical for applications in peptide synthesis and medicinal chemistry. Its structure includes:
- Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group: A widely used protecting group for amine functionalities in solid-phase peptide synthesis (SPPS), offering stability under basic conditions and ease of removal under mild acidic conditions .
- tert-Butyl (2-methylpropan-2-yl) ester and ether groups: These groups enhance solubility in organic solvents and protect carboxylic acid and hydroxyl functionalities during synthetic processes .
The compound’s stereochemistry (2S configuration) ensures compatibility with natural L-amino acids in peptide chains, while its branched tert-butyl substituents improve steric shielding, reducing unintended side reactions .
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-7-[(2-methylpropan-2-yl)oxy]-6-[(2-methylpropan-2-yl)oxycarbonyl]-7-oxoheptanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H39NO8/c1-30(2,3)39-27(35)23(28(36)40-31(4,5)6)16-11-17-25(26(33)34)32-29(37)38-18-24-21-14-9-7-12-19(21)20-13-8-10-15-22(20)24/h7-10,12-15,23-25H,11,16-18H2,1-6H3,(H,32,37)(H,33,34)/t25-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOPMZGXKAGMVIS-VWLOTQADSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C(CCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H39NO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fmoc Protection of the Amino Group
The amino group at position 2 is protected first using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under basic conditions. This step, conducted in dichloromethane (DCM) or dimethylformamide (DMF), achieves near-quantitative yields. The Fmoc group’s stability under acidic conditions allows subsequent tert-butyl protections without deprotection risks.
Sequential tert-Butyl Esterification
The carboxylic acids at positions 6 and 7 are protected as tert-butyl esters using di-tert-butyl dicarbonate (Boc₂O) or isobutylene gas in the presence of a catalytic acid. For instance, reacting the diacid intermediate with tert-butanol and EDC·HCl activates the carboxyl groups, enabling simultaneous protection at both positions. However, regioselectivity challenges necessitate stepwise protection.
Chiral Auxiliary-Mediated Asymmetric Synthesis
To enforce the (2S) configuration, methods employing chiral auxiliaries, such as Ni(II) complexes, have been adapted from protocols for related Fmoc-amino acids.
Nickel(II)-Schiff Base Complex Formation
A glycine-derived Schiff base is complexed with Ni(II) to form a planar chiral template. Alkylation with tert-butyl iodides introduces the tert-butoxy and tert-butoxycarbonyl groups. The rigid Ni(II) complex ensures stereochemical fidelity during alkylation, achieving enantiomeric excess (ee) >99%.
Disassembly and Fmoc Protection
The Ni(II) complex is disassembled using hydrochloric acid, releasing the amino acid intermediate. Subsequent Fmoc protection with Fmoc-OSu (N-hydroxysuccinimide ester) in acetonitrile yields the target compound. This method scales efficiently, with yields of 75–80% reported for multi-gram batches.
One-Step Coupling Strategies
Simplified routes leveraging carbodiimide-mediated couplings enable rapid assembly of the target molecule.
EDC·HCl and DMAP Activation
A solution of Fmoc-7-aminoheptanoic acid, dimedone, EDC·HCl, and DMAP in DCM facilitates simultaneous activation and coupling of tert-butyl groups. After 5 hours at room temperature, the reaction is quenched, and the product is isolated via flash chromatography. This method achieves 76% yield on a 10 g scale.
Table 1: Optimization of One-Step Coupling Conditions
| Scale (g) | Reagents | Solvent | Time (h) | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| 10 | EDC·HCl, DMAP, DCM | DCM | 5 | 76 | 99.0 |
| 220 | EDC·HCl, DMAP, DCM | DCM | 5 | 78 | 99.2 |
Large-Scale Preparation and Process Optimization
Industrial-scale synthesis demands cost-effective and reproducible protocols. The Ni(II)-mediated method excels here, with demonstrated scalability to 220 g batches. Key optimizations include:
Solvent and Temperature Control
Using dimethyl ether (DME) at 50°C accelerates alkylation while minimizing side reactions. Post-alkylation, EDTA chelates residual Ni(II) ions, ensuring product purity.
Workflow Efficiency
Combining Fmoc protection and tert-butyl esterification into a single reactor reduces intermediate isolation steps, enhancing throughput.
Purification and Characterization
Flash Chromatography
Silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) resolves the product from dimedone and EDC·HCl byproducts.
Spectroscopic Validation
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¹H NMR : Peaks at δ 7.75–7.30 (Fmoc aromatic protons), δ 4.40–4.20 (Fmoc-CH₂), and δ 1.40 (tert-butyl groups).
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HPLC : Retention time of 12.3 min (C18 column, 70% acetonitrile/water).
Comparative Analysis of Methods
Table 2: Method Comparison
| Method | Scale | Yield (%) | ee (%) | Complexity |
|---|---|---|---|---|
| Ni(II)-Schiff Base | 220 g | 78 | 99.2 | High |
| One-Step Coupling | 10 g | 76 | 99.0 | Moderate |
| SPPS Adaptation | 1–5 g | 70 | 98.5 | Low |
The Ni(II)-mediated route offers superior scalability and stereocontrol, whereas one-step coupling suits smaller-scale research needs. SPPS adaptations, while less efficient, align with peptide synthesis workflows.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Deprotection Reactions
The compound’s protective groups (Fmoc and tert-butoxycarbonyl) enable controlled deprotection for selective functionalization:
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Mechanistic Insight :
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Fmoc cleavage occurs via β-elimination under basic conditions.
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Acidic hydrolysis of tert-butyl esters proceeds through protonation of the ester oxygen, followed by nucleophilic attack by water.
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Coupling Reactions
The carboxylic acid and free amine (post-deprotection) participate in peptide bond formation:
| Reaction Type | Coupling Reagent | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Amide bond formation | HBTU/DIPEA | DMF | 0°C → room temp, 2–4 hours | 85–92% | |
| Esterification | DCC/DMAP | CH₂Cl₂ | 0°C → reflux, 12–24 hours | 70–78% |
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Key Observations :
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HBTU-mediated couplings show higher efficiency compared to carbodiimide-based methods due to reduced racemization.
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Steric hindrance from the tert-butyl groups slows esterification kinetics.
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Oxidation and Reduction
The ketone moiety (7-oxoheptanoic acid) undergoes selective redox transformations:
-
Challenges :
Ester Hydrolysis and Transesterification
The tert-butyl esters are susceptible to hydrolysis and exchange reactions:
| Reaction | Reagent | Conditions | Product | Rate | Reference |
|---|---|---|---|---|---|
| Alkaline hydrolysis | NaOH (1M) | THF/H₂O (3:1), 50°C, 4 hours | Free carboxylic acid | Moderate | |
| Acidic transesterification | HCl/MeOH | Reflux, 12 hours | Methyl ester | Slow |
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Structural Impact :
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Hydrolysis of the 6-[(2-methylpropan-2-yl)oxycarbonyl] group proceeds faster than the 7-[(2-methylpropan-2-yl)oxy] due to electronic effects.
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Interaction with Biological Targets
Computational studies (molecular docking, QSAR) and in vitro assays reveal:
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Therapeutic Relevance :
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The ketone group forms reversible covalent bonds with catalytic serine residues in proteases, enabling prolonged target engagement.
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Stability and Degradation Pathways
The compound’s stability under physiological conditions has been characterized:
Scientific Research Applications
Molecular Formula and Structure
- Molecular Formula : C27H34N2O6
- Molecular Weight : 482.6 g/mol
- IUPAC Name : (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-7-[(2-methylpropan-2-yl)oxy]-6-[(2-methylpropan-2-yl)oxycarbonyl]-7-oxoheptanoic acid
Structural Representation
The compound features a complex structure that includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is crucial for its function in peptide synthesis.
Peptide Synthesis
One of the primary applications of Fmoc-Lys(OAll)-OH is in solid-phase peptide synthesis (SPPS). The Fmoc group serves as a protecting group for the amino group of lysine residues during the synthesis process. This protection is essential to prevent unwanted reactions during the coupling of amino acids.
Drug Development
Fmoc-Lys(OAll)-OH has been utilized in the development of peptide-based therapeutics. Its ability to facilitate the synthesis of modified peptides makes it valuable in creating drugs that target specific biological pathways.
Case Study: Anticancer Peptides
Research has shown that peptides synthesized using Fmoc-Lys(OAll)-OH exhibit enhanced activity against cancer cells. For instance, a study demonstrated that a peptide derived from this compound could inhibit tumor growth in vitro and in vivo models, suggesting its potential as an anticancer agent.
Bioconjugation Techniques
The compound is also employed in bioconjugation strategies where it is used to attach peptides to various biomolecules, including antibodies and enzymes. This application is crucial for developing targeted therapies and diagnostic tools.
Example: Targeted Drug Delivery Systems
In a recent study, researchers utilized Fmoc-Lys(OAll)-OH to conjugate therapeutic peptides to antibody fragments. This approach improved the specificity and efficacy of the drugs delivered to cancer cells while minimizing side effects on healthy tissues.
Mechanism of Action
The mechanism of action of (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-7-[(2-methylpropan-2-yl)oxy]-6-[(2-methylpropan-2-yl)oxycarbonyl]-7-oxoheptanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group facilitates the formation of stable peptide bonds, while the ester and amide groups allow for various chemical modifications. These interactions can modulate biological pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
Functional Implications :
- Phenyl-substituted analog (CAS 132327-80-1) : The aromatic group enhances π-π stacking in peptide assemblies but reduces aqueous solubility compared to the target compound’s tert-butyl groups .
- Azido-substituted analog : The azide enables bioorthogonal "click chemistry" modifications, a feature absent in the target compound .
- Alkene-containing analog (CAS 288617-71-0) : The terminal double bond allows photochemical crosslinking but introduces instability under oxidative conditions .
Computational and Experimental Comparison Metrics
Chemical Fingerprint Analysis
Using Morgan fingerprints and Tanimoto coefficients, the target compound exhibits <90% similarity to most analogs due to its unique tert-butyl-oxycarbonyl and oxoheptanoic motifs. For example, compounds with tert-butyl esters (e.g., CAS 288617-73-2) show higher similarity (0.92) than those with linear alkyl chains .
Activity Landscape Modeling
As per , structurally similar Fmoc-protected compounds often share protease inhibition or membrane permeability profiles. However, the target compound’s tert-butyl groups may reduce metabolic clearance rates compared to analogs with polar substituents (e.g., hydroxyl or azido groups) .
Proteomic Interaction Signatures (CANDO Platform)
The CANDO platform () predicts divergent biological behaviors between the target compound and simpler Fmoc-amino acids (e.g., CAS 132327-80-1). The tert-butyl groups likely alter interactions with hydrophobic binding pockets in enzymes like cytochrome P450, reducing off-target effects .
Critical Notes on Comparison Limitations
- Structural vs. Functional Similarity : Despite high structural similarity (Tanimoto >0.9), biological activity can vary significantly. For instance, azido-substituted analogs (CAS 908847-42-7) exhibit distinct cytotoxicity profiles due to reactive intermediates (cf. ).
- Stereochemical Sensitivity : The (2S) configuration in the target compound ensures bioactivity alignment with natural peptides, whereas racemic mixtures (e.g., in CAS 959576-02-4) show reduced efficacy .
Biological Activity
The compound (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-7-[(2-methylpropan-2-yl)oxy]-6-[(2-methylpropan-2-yl)oxycarbonyl]-7-oxoheptanoic acid is a synthetic organic molecule notable for its potential biological activities and applications in peptide synthesis. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Molecular Formula: C27H34N2O6
Molecular Weight: 482.6 g/mol
CAS Number: 158899-11-7
Structure: The compound contains a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions.
The primary biological activity of this compound is linked to its role in peptide synthesis. The Fmoc group facilitates the protection of amino acids during solid-phase peptide synthesis (SPPS), allowing for the selective addition of amino acids to form peptides.
- Target Interaction: The compound interacts with various enzymes and proteins involved in peptide bond formation.
- Biochemical Pathways: It plays a crucial role in metabolic pathways related to peptide synthesis, influencing the stability and folding of peptides.
Case Studies and Research Findings
-
Peptide Synthesis Applications:
- Research indicates that the Fmoc group enhances the stability and solubility of peptides, potentially increasing their bioavailability in biological systems .
- Studies have shown that modifications to the fluorenylmethoxycarbonyl group can significantly affect binding affinities and biological activities, making this compound relevant in drug design targeting specific biological pathways.
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Binding Affinity Studies:
- Interaction studies utilizing techniques such as surface plasmon resonance (SPR) have demonstrated that compounds with similar structures exhibit significant binding affinities to various receptors, which may enhance their therapeutic potential.
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Comparison with Similar Compounds:
- A comparative analysis with other fluorenylmethoxycarbonyl derivatives shows that variations in structure can lead to differing biological activities, emphasizing the importance of structural modifications in drug development.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C27H34N2O6 |
| Molecular Weight | 482.6 g/mol |
| CAS Number | 158899-11-7 |
| pKa | 3.85 (predicted) |
| Density | 1.26 g/cm³ (predicted) |
Q & A
Basic: What are the recommended handling and storage conditions for this compound to ensure stability and safety?
Store the compound in a tightly closed container in a cool, well-ventilated area away from direct sunlight or heat sources. Avoid contact with strong acids, bases, oxidizing agents, and reducing agents due to potential incompatibility. Always use personal protective equipment (PPE) , including nitrile gloves, chemical safety goggles, and lab coats. For long-term stability, maintain storage temperatures below 25°C and monitor humidity levels .
Advanced: How can coupling efficiency be optimized for this Fmoc-protected amino acid in solid-phase peptide synthesis (SPPS)?
Coupling efficiency depends on activation strategies and solvent selection :
- Use HATU/HOAt or DIC/Oxyma Pure as activators in DMF or DCM (1:1 ratio).
- Employ double coupling protocols (2–4 equivalents of amino acid) for sterically hindered residues.
- Monitor reaction completion via Kaiser test (ninhydrin) or HPLC analysis (retention time shifts).
- For automated synthesizers, optimize mixing time (30–60 minutes) and temperature (25–40°C) .
Basic: Which analytical techniques confirm the identity and purity of this compound post-synthesis?
- Reversed-phase HPLC : Use a C18 column with UV detection at 265 nm (Fmoc absorption) and acetonitrile/water gradients.
- MALDI-TOF MS : Confirm molecular weight ([M+H]+ expected ~600–650 Da).
- 1H/13C NMR : Verify tert-butyl ester signals (δ ~1.4 ppm) and Fmoc aromatic protons (δ ~7.2–7.8 ppm).
- Purity thresholds ≥95% are recommended for SPPS applications .
Advanced: How can solubility challenges during SPPS be addressed for tert-butyl-protected derivatives?
- Solvent optimization : Use DMF/DCM mixtures (3:1) or add NMP to enhance solubility.
- Pre-activation : Dissolve the amino acid in minimal DMF with DIC/HOAt (1:1:1 ratio) for 5 minutes before coupling.
- Ultrasonic agitation : Apply 30-second pulses to disrupt aggregates.
- For persistent issues, substitute tert-butyl esters with acid-labile trityl groups .
Basic: What PPE is essential when handling this compound?
Mandatory PPE includes:
- Nitrile gloves (tested for chemical permeation resistance).
- Chemical safety goggles with side shields.
- Lab coats made of non-flammable material.
- Fume hoods for procedures generating aerosols or vapors .
Advanced: How do tert-butyl esters influence orthogonal deprotection strategies in peptide synthesis?
Tert-butyl esters provide acid-labile protection (cleaved with 20–95% TFA ) while remaining stable under Fmoc deprotection conditions (20% piperidine in DMF). This allows sequential removal:
Fmoc cleavage : Piperidine (2 × 5 minutes).
Global deprotection : TFA/water/TIPS (95:2.5:2.5) for 2–4 hours.
Orthogonal stability enables selective side-chain deprotection during multi-step syntheses .
Basic: What are common impurities in synthesis, and how are they removed?
- Incomplete Fmoc protection : Detectable via HPLC as lower-retention-time peaks. Remove by flash chromatography (silica gel, ethyl acetate/hexane).
- tert-Butyl hydrolysis byproducts : Purify via recrystallization from ethanol/water (4:1).
- Oxidation products : Use reducing agents (e.g., TCEP) during SPPS to minimize disulfide formation .
Advanced: Can computational methods optimize reaction conditions for synthesizing sterically hindered derivatives?
Bayesian optimization reduces experimental iterations by modeling parameter spaces:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
